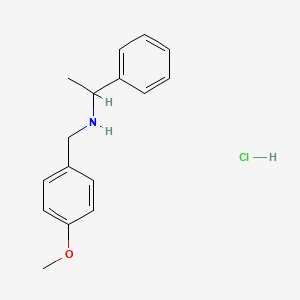

(4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride

Beschreibung

(4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride is a secondary amine derivative featuring a 4-methoxybenzyl group and a 1-phenylethyl moiety, forming a hydrochloride salt. The 4-methoxybenzyl group contributes electron-donating properties due to the methoxy substituent, while the 1-phenylethyl group introduces aromatic bulk. Such structural features are common in pharmacologically active amines, including enzyme inhibitors and calcium channel modulators .

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-13(15-6-4-3-5-7-15)17-12-14-8-10-16(18-2)11-9-14;/h3-11,13,17H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQYVKHTWHDOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660682 | |

| Record name | N-[(4-Methoxyphenyl)methyl]-1-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858427-92-6 | |

| Record name | N-[(4-Methoxyphenyl)methyl]-1-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reductive Amination Approach

One of the most direct and industrially relevant methods to prepare this compound involves reductive amination of 4-methoxyphenyl acetone with (R)- or (S)-1-phenylethylamine, followed by conversion to the hydrochloride salt.

- Procedure : The ketone (4-methoxyphenyl acetone) is reacted with the chiral amine under reductive amination conditions, often employing hydrogenation catalysts such as Pd/C or other reducing agents (e.g., ammonium formate or hydrazine hydrate) to form the secondary amine intermediate.

- Salt Formation : The free amine is then converted into its hydrochloride salt by treatment with hydrochloric acid.

- Advantages : This method is straightforward, scalable, and yields high-purity chiral amine hydrochloride salts suitable for pharmaceutical use.

- Catalysts and Conditions : Hydrogenation at mild temperatures (35-40°C) under hydrogen atmosphere is common; alternative reductants include ammonium formate in solvents like DMF or specially denatured alcohol (SPDS).

This approach is exemplified in the preparation of arformoterol intermediates and related compounds, indicating its robustness and industrial relevance.

Condensation and Reduction of Imine Intermediates

Another highly efficient method involves the condensation of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine to form an imine intermediate, followed by catalytic hydrogenation and salt formation:

Step 1: Imine Formation

4-Methoxyacetophenone and (S)-(-)-α-methylbenzylamine are refluxed in toluene with p-toluenesulfonic acid as a catalyst. Water formed during the reaction is removed azeotropically using a Dean-Stark apparatus. This step typically takes 10-12 hours.Step 2: Catalytic Hydrogenation

The imine is hydrogenated over 10% Pd/C catalyst under hydrogen atmosphere at 35-40°C for 10-12 hours, yielding the corresponding amine.Step 3: Salt Formation

The crude amine is treated with p-toluenesulfonic acid to form the crystalline p-toluenesulfonate salt, which can be converted to hydrochloride salt if desired.Optical Purity : This method yields chiral amines with high optical purity (>99%), crucial for pharmaceutical applications.

Safety and Scalability : Avoids use of highly hazardous reagents such as n-BuLi or LiHMDS, making it safer and more economical for commercial scale.

Multi-Step Synthesis via Chiral Auxiliary and Oxazolidinone Intermediates

A more complex route involves:

- Conversion of 4-methoxyphenylacetic acid to an acid chloride using oxalyl chloride.

- Reaction with lithium salt of (S)-4-benzyl-2-oxazolidinone at low temperatures (-78°C) to form a chiral oxazolidinone intermediate.

- Alkylation with methyl iodide in the presence of lithium hexamethyldisilazide (LiHMDS).

- Subsequent hydrolysis and reduction steps to yield the chiral amine.

This method provides excellent stereocontrol and optical purity but involves:

- Use of highly reactive and moisture-sensitive reagents (e.g., LiHMDS, oxalyl chloride).

- Low-temperature operations (-78°C).

- Multiple purification steps.

Due to these factors, this method is less favored for large-scale production but is valuable for research and development settings requiring very high stereochemical purity.

Data Table: Summary of Preparation Methods

| Method | Key Steps | Reagents/Catalysts | Conditions | Optical Purity (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|---|

| Reductive Amination | Ketone + chiral amine → reductive amination → salt formation | Pd/C, H2, or ammonium formate | 35-40°C, H2 atmosphere | >98 | Industrial | Simple, scalable, high purity |

| Imine Condensation + Reduction | Ketone + amine → imine → catalytic hydrogenation → salt formation | p-Toluenesulfonic acid, Pd/C | Reflux in toluene, then H2, 35-40°C | >99 | Industrial | Safe, economical, avoids hazardous reagents |

| Chiral Auxiliary Route | Acid chloride → oxazolidinone intermediate → alkylation → hydrolysis | Oxalyl chloride, LiHMDS, Li salt oxazolidinone | -78°C, multiple steps | >99 | Lab/Small scale | High stereocontrol, complex procedure |

| Zinc Borohydride Reduction (related) | Amide reduction → acid/base extraction | Zinc borohydride, THF, toluene | 90-96°C, 3.5-4.5 h | High (not specified) | Industrial | Efficient for phenylethylamine analogs |

Detailed Research Findings and Notes

- The redox conditions and choice of catalyst significantly affect yield and optical purity. Pd/C hydrogenation under controlled temperature and pressure is standard.

- The imine intermediate route allows for water removal during condensation, enhancing reaction efficiency and purity.

- Avoidance of hazardous reagents such as n-BuLi and LiHMDS in industrial processes improves safety and reduces cost.

- Optical purity above 99% is achievable with the imine condensation-hydrogenation method, critical for pharmaceutical applications.

- The Zinc borohydride method is notable for phenylethylamine derivatives but less commonly applied directly to the methoxybenzyl-substituted amine.

- Conversion to hydrochloride salt is typically done by treatment with HCl in organic solvents, yielding stable crystalline products.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like bromine or nitrating agents are employed.

Major Products

Oxidation Products: 4-Methoxybenzaldehyde or 4-Methoxybenzoic acid.

Reduction Products: Various amine derivatives.

Substitution Products: Halogenated or nitrated benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical transformations, making it valuable in synthetic chemistry for the development of new compounds.

Chemical Reactions

- Oxidation : The methoxy group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The compound can be reduced to generate different amine derivatives.

- Substitution Reactions : The benzyl group can participate in electrophilic aromatic substitution reactions.

Research has indicated potential biological activities associated with (4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride. Studies focus on its interaction with biological systems, including:

- Receptor Binding : The compound may interact with specific receptors, influencing various cellular responses.

- Enzyme Modulation : It has potential as an enzyme inhibitor or activator, affecting metabolic pathways.

Medicinal Chemistry

The compound is explored for its therapeutic properties and is considered a precursor in drug development. Its structural characteristics may be beneficial in designing new pharmaceuticals targeting specific diseases or conditions.

Industrial Applications

In the chemical industry, (4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride is utilized for producing fine chemicals and pharmaceuticals. Its versatility makes it suitable for various applications within specialty chemical production.

What sets (4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride apart from similar compounds is its specific combination of functional groups, which imparts distinct chemical and biological properties that are advantageous in research and industrial applications.

Case Study 1: Synthesis of Novel Antidepressants

Research has demonstrated that derivatives of (4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride exhibit antidepressant-like effects in animal models. These findings suggest that modifications to the compound's structure can lead to the development of new antidepressant medications.

Case Study 2: Anticancer Properties

Studies have investigated the anticancer potential of this compound, revealing its ability to inhibit tumor growth in vitro. Further research is necessary to elucidate its mechanism of action and potential clinical applications.

Wirkmechanismus

The mechanism of action of (4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on:

Receptors: Binding to certain receptors in biological systems, influencing cellular responses.

Enzymes: Inhibiting or activating enzymes, thereby affecting metabolic pathways.

Pathways: Modulating signaling pathways that regulate various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Fendiline Hydrochloride (N-(2-Benzhydryl-ethyl)-N-(1-phenyl-ethyl)-amine hydrochloride)

- Structure : Contains a benzhydryl (diphenylmethyl) group instead of 4-methoxybenzyl.

- Molecular Weight : Estimated ~340 g/mol (vs. ~277.5 g/mol for the target compound).

- Activity : Acts as a calcium antagonist, demonstrating cardioprotective effects in preclinical models .

[2-(4-Chloro-phenoxy)-phenyl]-(1-phenyl-ethyl)-amine

- Structure: Substitutes the 4-methoxybenzyl group with a 4-chloro-phenoxy-phenyl moiety.

- Synthesis : Prepared via palladium-catalyzed coupling (41% yield) .

- Key Difference : The chloro group (electron-withdrawing) may reduce electron density at the aromatic ring, altering binding affinity in enzyme inhibition compared to the methoxy group (electron-donating).

1-(4-Methoxy-benzyl)-N-methylpiperidin-3-amine Hydrochloride

Data Tables

Table 2: Substituent Effects on Properties

| Substituent | Electronic Effect | Impact on Properties |

|---|---|---|

| 4-Methoxybenzyl | Electron-donating | Increased aromatic electron density; enhanced solubility |

| Benzhydryl | Neutral | High lipophilicity; improved membrane permeability |

| 4-Chloro-phenoxy | Electron-withdrawing | Reduced electron density; potential for stronger binding to electron-deficient targets |

Biologische Aktivität

(4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride is a compound with significant potential in medicinal chemistry. Its structural characteristics suggest various biological activities, making it a subject of interest for researchers exploring new therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The synthesis of (4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride typically involves a nucleophilic substitution reaction between 4-methoxybenzyl chloride and 1-phenylethylamine in the presence of a base like sodium hydroxide or potassium carbonate, followed by the formation of its hydrochloride salt using hydrochloric acid. The resulting compound features a methoxy group, which can influence its biological activity through various interactions with biological targets.

The biological activity of (4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride is primarily attributed to its interaction with specific receptors and enzymes in the body:

- Receptor Binding : The compound may bind to various receptors, influencing cellular responses and signaling pathways.

- Enzyme Interaction : It has the potential to inhibit or activate enzymes, thereby affecting metabolic pathways that are crucial for maintaining homeostasis.

- Modulation of Signaling Pathways : The compound may modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Biological Activity

Research indicates that (4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride exhibits diverse biological activities. Some notable findings include:

- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against human tumor cell lines, indicating a potential role in cancer therapy .

- Neuroprotective Effects : The methoxy group in its structure may enhance neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

- Antimicrobial Properties : Some derivatives related to this compound have demonstrated antibacterial and antifungal activities, suggesting that (4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride could be explored for its antimicrobial potential .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with compounds similar to (4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride:

- Cytotoxicity Studies : A study highlighted that derivatives with similar structural motifs exhibited IC50 values in the nanomolar range against various cancer cell lines, demonstrating promising anticancer properties .

- Mechanistic Insights : Research on related compounds revealed that structural modifications significantly affect their biological activity. For instance, the introduction of methoxy groups was found to enhance cytotoxicity against resistant cancer cell lines .

- Neuroprotective Studies : Investigations into related compounds indicated potential neuroprotective mechanisms through receptor modulation and antioxidant activity .

Data Table: Biological Activity Overview

Q & A

Q. What are the established synthetic pathways for (4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride?

- Methodological Answer : The compound can be synthesized via Fukuyama amine synthesis , which involves coupling a nitrobenzenesulfonamide derivative with a benzyl-protected amine. For example, N-(4-methoxy-benzyl)-2-nitro-N-(3-phenyl-propy1)-benzenesulfonamide undergoes deprotection to yield the target amine hydrochloride . Alternatively, Mannich reactions using phenethylamine hydrochloride, formaldehyde, and substituted acetophenones may be adapted for synthesis, with careful control of stoichiometry and reaction temperature to avoid side products .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- 1H NMR and COSY spectroscopy are critical for structural elucidation, resolving proton environments (e.g., methoxy, benzyl, and ethyl groups) .

- X-ray crystallography provides definitive confirmation of molecular geometry, as demonstrated in structural studies of related hydrochlorides .

- UV/Vis spectroscopy (λmax ~255 nm) and HPLC-MS ensure purity assessment and detection of trace impurities .

Q. What are the key considerations for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Storage : Maintain at -20°C in airtight, light-protected containers to preserve stability (>5 years) .

- Safety : Use fume hoods and PPE (gloves, goggles) due to hazards associated with amine hydrochlorides (e.g., respiratory irritation). Avoid contact with oxidizing agents, as methoxy groups may alter reactivity .

Advanced Research Questions

Q. How can competing reaction pathways be minimized during synthesis?

- Methodological Answer : Competing pathways (e.g., over-alkylation or sulfonamide cleavage in Fukuyama synthesis) are mitigated by:

- Stoichiometric control : Limiting excess reagents like formaldehyde in Mannich reactions .

- Temperature modulation : Lower temperatures (e.g., 0–5°C) reduce side reactions during nitro group deprotection .

- Chemoselective protecting groups : Use of 4-methoxybenzyl (PMB) groups enhances regioselectivity in multi-step syntheses .

Q. What methodologies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions arise from overlapping signals (e.g., aromatic protons in NMR). Strategies include:

- 2D NMR techniques (e.g., HSQC, HMBC) to assign quaternary carbons and resolve aromatic splitting .

- Isotopic labeling (e.g., deuterated solvents) to distinguish exchangeable protons (e.g., NH groups).

- Comparative crystallography : Cross-validate NMR assignments with X-ray data from structurally analogous compounds .

Q. How does the methoxy group influence reactivity and stability under experimental conditions?

- Methodological Answer :

- Electron-donating effects : The methoxy group increases electron density on the benzyl ring, enhancing stability against acid hydrolysis but increasing susceptibility to electrophilic substitution .

- Degradation pathways : Under basic conditions, demethylation may occur, forming phenolic byproducts. Monitor via TLC or HPLC during long-term storage .

- Solubility : The methoxy group improves aqueous solubility, facilitating biological assays. Pre-saturate buffers with the compound to avoid precipitation in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.